molecular formula C14H20N2O2 B11861085 4-(Piperidin-4-ylamino)-benzoic acid ethyl ester CAS No. 886362-80-7

4-(Piperidin-4-ylamino)-benzoic acid ethyl ester

Cat. No.: B11861085
CAS No.: 886362-80-7
M. Wt: 248.32 g/mol
InChI Key: QPXQXQMXTZTVFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-ylamino)-benzoic acid ethyl ester typically involves the reaction of piperidine with benzoic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The development of cost-effective and efficient synthetic routes is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-ylamino)-benzoic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles and electrophiles: Such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(Piperidin-4-ylamino)-benzoic acid ethyl ester has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-ylamino)-benzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Piperidin-4-ylamino)-benzoic acid ethyl ester include other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the piperidine ring with a benzoic acid ester. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

886362-80-7

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 4-(piperidin-4-ylamino)benzoate

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)11-3-5-12(6-4-11)16-13-7-9-15-10-8-13/h3-6,13,15-16H,2,7-10H2,1H3

InChI Key

QPXQXQMXTZTVFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2CCNCC2

Origin of Product

United States

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